3-(1-Aminoethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

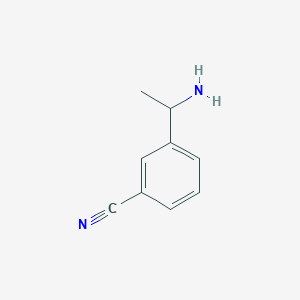

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDRNGQVIRUPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153994-67-3 | |

| Record name | 153994-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(1-Aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, synthesis, and biological significance of 3-(1-Aminoethyl)benzonitrile. The information is intended to serve as a core technical resource for professionals in research and drug development.

Compound Identification and Chemical Properties

This compound is a chiral organic compound featuring a benzonitrile core with an aminoethyl substituent at the meta-position. Its chirality is a critical aspect, influencing its biological activity and making it a valuable building block in medicinal chemistry.[1] The compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct identifiers.

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Property | Racemic this compound | (R)-3-(1-Aminoethyl)benzonitrile | (S)-3-(1-Aminoethyl)benzonitrile |

| CAS Number | 153994-67-3[2][3][4] | 127852-31-7[5][6] | 127852-22-6[1] |

| Molecular Formula | C₉H₁₀N₂[2][3] | C₉H₁₀N₂[5][6] | C₉H₁₀N₂[1] |

| Molecular Weight | 146.19 g/mol [2][3] | 146.19 g/mol [5][6] | 146.19 g/mol (Calculated) |

| IUPAC Name | This compound | (R)-3-(1-aminoethyl)benzonitrile[6] | (S)-3-(1-Aminoethyl)benzonitrile[1] |

| Synonyms | 1-(3-Cyanophenyl)ethylamine[2][4] | (R)-1-(3-cyanophenyl)ethylamine[7] | (S)-1-(3-Cyanophenyl)ethylamine[1] |

| InChI Key | UTDRNGQVIRUPOC-UHFFFAOYSA-N[2] | UTDRNGQVIRUPOC-SSDOTTSWSA-N[7] | UTDRNGQVIRUPOC-ZETCQYMHSA-N[1] |

| SMILES | N#CC1=CC=CC(=C1)C(N)C[1] | N--INVALID-LINK--C=1C=C(C#N)C=CC1[7] | N#CC1=CC=CC(=C1)--INVALID-LINK--C |

Physical and Spectroscopic Properties

The physical properties of this compound are essential for its handling, storage, and application in synthesis. The predicted and observed properties are summarized below.

Table 2: Physical Properties

| Property | Value | Notes / Reference |

| Appearance | Liquid[2] | For the racemic mixture. |

| Boiling Point | 251.4 ± 23.0 °C | Predicted value.[4] |

| Density | 1.06 ± 0.1 g/cm³ | Predicted value.[4] |

| pKa | 8.59 ± 0.10 | Predicted value.[4] |

| Solubility | Soluble in common organic solvents (ethanol, chloroform, ether), DMSO.[5][7] | The amino group can participate in hydrogen bonding, enhancing solubility in polar solvents.[1] |

| Storage | 2–8°C, keep in dark place, inert atmosphere.[3] | Recommended for maintaining stability. |

Synthesis and Experimental Protocols

Below is a plausible, generalized experimental workflow for its synthesis.

References

- 1. CAS 127852-22-6: 3-[(1S)-1-Aminoethyl]benzonitrile [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 153994-67-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 153994-67-3 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. achemblock.com [achemblock.com]

- 7. 3-[(1R)-1-aminoethyl]benzonitrile | CAS 127852-31-7 | Sun-shinechem [sun-shinechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

3-(1-Aminoethyl)benzonitrile IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzonitrile, a substituted benzonitrile derivative, holds interest within the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral primary amine and a cyano group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore for various biological targets. This technical guide provides a summary of the available information on its chemical identity, properties, and synthetic considerations.

Chemical Identity and Properties

This compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. The specific stereochemistry can significantly influence its biological activity and interactions with chiral molecules such as proteins and enzymes.

Table 1: IUPAC Names and CAS Numbers

| Compound Name | IUPAC Name | CAS Number |

| This compound (Racemate) | This compound | 153994-67-3[1][2] |

| (R)-3-(1-Aminoethyl)benzonitrile | (R)-3-(1-Aminoethyl)benzonitrile | 127852-31-7[3] |

| (S)-3-(1-Aminoethyl)benzonitrile | (S)-3-(1-Aminoethyl)benzonitrile | 127852-22-6[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1][3][4] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| Appearance | Liquid (racemate) | [1] |

| Boiling Point | 251.4 ± 23.0 °C (Predicted) | [5] |

| pKa | 8.59 ± 0.10 (Predicted) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis

A representative synthetic approach for a substituted 3-aminobenzonitrile is outlined in the diagram below. This should be considered a general illustration, as the specific reagents and conditions for the synthesis of this compound may vary.

Biological Activity and Applications

While the unique structure of this compound suggests its potential as a scaffold in drug discovery, there is a lack of publicly available, in-depth studies detailing its specific biological activities, such as enzymatic inhibition or receptor binding. The chirality of the molecule is a key feature that would likely govern its interactions with biological systems.

The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The primary amine provides a site for further chemical modification, allowing for the exploration of structure-activity relationships.

Given the absence of specific data on signaling pathways or detailed experimental workflows for this compound, a diagram illustrating these aspects cannot be provided at this time. Researchers interested in the biological potential of this compound would need to conduct their own screening and mechanistic studies.

Conclusion

This compound is a chiral chemical intermediate with potential applications in organic synthesis and drug development. While its basic chemical identity and some predicted physicochemical properties are known, a comprehensive understanding of its synthesis and biological activity is limited by the lack of detailed, publicly available experimental data. Further research is required to fully elucidate its potential in various scientific and therapeutic areas. This guide serves as a starting point for professionals who may consider this molecule for their research endeavors.

References

An In-depth Technical Guide to (R)-3-(1-aminoethyl)benzonitrile: Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(1-aminoethyl)benzonitrile is a chiral organic compound of significant interest in medicinal chemistry and drug development due to its versatile structure, which incorporates a benzonitrile moiety and a chiral aminoethyl group. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and chirality. It includes a summary of its physicochemical properties, hypothesized experimental protocols for its synthesis and chiral resolution, and representative analytical data. The logical relationships and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this important molecule.

Chemical Structure and Chirality

(R)-3-(1-aminoethyl)benzonitrile, with the chemical formula C₉H₁₀N₂, possesses a stereogenic center at the carbon atom of the ethylamine side chain, directly attached to the benzene ring. This gives rise to two enantiomers: (R)-3-(1-aminoethyl)benzonitrile and (S)-3-(1-aminoethyl)benzonitrile. The "(R)" designation in the name specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The presence of this chirality is a critical feature, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1]

The structure consists of a benzene ring substituted at the meta-position with a cyano group (-C≡N) and an aminoethyl group (-CH(NH₂)CH₃). The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. The primary amine group provides a site for salt formation and further chemical modifications.

Caption: Structure of (R)-3-(1-aminoethyl)benzonitrile with the chiral center indicated.

Physicochemical Properties

A summary of the available physicochemical data for 3-(1-aminoethyl)benzonitrile is presented below. It is important to note that some reported values may correspond to the racemic mixture or the hydrochloride salt, leading to potential discrepancies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | [2][3] |

| CAS Number | 127852-31-7 ((R)-enantiomer) | [3] |

| 153994-67-3 (racemate) | [4] | |

| Appearance | White solid / Liquid | [4][5] |

| Boiling Point | 251.4 °C at 760 mmHg | [6] |

| Melting Point | 148-152 °C (likely a salt) | [5] |

| Density | 1.06 g/cm³ | [6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, ether) | [5] |

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of the racemic compound can be envisioned through a reductive amination of 3-acetylbenzonitrile.

Caption: A potential synthetic route to racemic this compound.

Methodology:

-

Reaction Setup: 3-Acetylbenzonitrile is dissolved in a suitable solvent, such as methanol or ethanol.

-

Amine Source: An excess of an ammonia source (e.g., ammonium acetate or aqueous ammonia) is added to the solution.

-

Reduction: A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (H₂ over Palladium on carbon), is introduced to reduce the intermediate imine.

-

Workup: The reaction mixture is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure or crystallization to yield racemic this compound.

Chiral Resolution

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid. This method relies on the formation of diastereomeric salts with different solubilities.

Caption: A typical workflow for the chiral resolution of this compound.

Methodology:

-

Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol), and a solution of a chiral acid, such as (+)-tartaric acid, in the same solvent is added.

-

Crystallization: The mixture is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt.

-

Separation: The precipitated salt is collected by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free (R)-amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product. The enantiomeric purity should be determined using a suitable analytical technique, such as chiral HPLC.

Analytical Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (R)-3-(1-aminoethyl)benzonitrile are expected to show characteristic signals for the aromatic protons, the methine proton of the chiral center, the methyl protons, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group.

Reference Data for Benzonitrile (in D₂O):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 136.203 |

| C2, C6 | 7.778 | 131.893 |

| C3, C5 | 7.558 | 135.112 |

| C4 | 7.715 | 135.112 |

| CN | - | Not reported |

Source: BMRB entry bmse000284[7]

Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-(1-aminoethyl)benzonitrile is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C≡N stretching of the nitrile group, and C=C stretching of the aromatic ring.

Reference Data for Benzonitrile (Gas Phase):

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretch |

| ~2230 | C≡N stretch |

| ~1500-1600 | Aromatic C=C stretch |

Source: NIST WebBook, SRD 69[8]

Conclusion

(R)-3-(1-aminoethyl)benzonitrile is a chiral building block with significant potential in the synthesis of pharmacologically active compounds. Its stereocenter dictates its interaction with biological targets, making enantioselective synthesis or efficient chiral resolution crucial for its application in drug development. While detailed experimental procedures and specific analytical data for the pure (R)-enantiomer are not widely published, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. Further research to fully characterize this molecule and develop optimized synthetic and analytical methods is warranted.

References

- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 2. achemblock.com [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 8. Benzonitrile [webbook.nist.gov]

(S)-3-(1-aminoethyl)benzonitrile molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and analytical characterization of (S)-3-(1-aminoethyl)benzonitrile, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a nitrile group and a chiral aminoethyl side chain on a benzene ring, makes it a valuable intermediate for the synthesis of complex bioactive molecules.[1]

Core Chemical Properties

(S)-3-(1-aminoethyl)benzonitrile is an organic compound characterized by its aromatic structure.[1] The presence of both an amino and a nitrile functional group, along with a chiral center, makes it a versatile reagent in synthetic chemistry.[1]

| Property | Value |

| Molecular Formula | C₉H₁₀N₂[1][2][3] |

| Molecular Weight | 146.19 g/mol [2][3] |

| CAS Number | 127852-22-6[1] |

| Synonyms | (S)-1-(3-Cyanophenyl)ethylamine, 3-[(1S)-1-Aminoethyl]benzonitrile[1] |

Experimental Protocols

The following sections detail hypothetical experimental methodologies for the synthesis and analytical quality control of (S)-3-(1-aminoethyl)benzonitrile.

2.1. Asymmetric Reductive Amination for Synthesis

This protocol describes a common method for synthesizing chiral amines from a corresponding ketone.

Objective: To synthesize (S)-3-(1-aminoethyl)benzonitrile from 3-acetylbenzonitrile.

Materials:

-

3-acetylbenzonitrile

-

Ammonium acetate

-

(S)-(-)-α-Methylbenzylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-acetylbenzonitrile (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.1 eq) in anhydrous methanol under a nitrogen atmosphere. Stir the mixture at room temperature for 24 hours to facilitate the formation of the chiral imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 48 hours.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Neutralize the solution with 2M NaOH until pH ~10.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the desired (S)-3-(1-aminoethyl)benzonitrile.

2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical and enantiomeric purity of a synthesized batch of (S)-3-(1-aminoethyl)benzonitrile.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H)

Mobile Phase:

-

A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of (S)-3-(1-aminoethyl)benzonitrile in the mobile phase.

-

Instrument Setup: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min. Set the UV detector to a wavelength of 254 nm.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Data Analysis: Record the chromatogram for at least 20 minutes. The retention time of the (S)-enantiomer and any potential (R)-enantiomer impurity will be distinct. Calculate the chemical purity by integrating the peak area of the main product relative to all other peaks. Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Application in Drug Discovery Workflow

(S)-3-(1-aminoethyl)benzonitrile is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery. The diagram below illustrates a typical workflow.

Caption: A logical workflow for utilizing (S)-3-(1-aminoethyl)benzonitrile in a drug discovery pipeline.

References

Spectroscopic and Synthetic Overview of 3-(1-Aminoethyl)benzonitrile Analogues

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for compounds structurally related to 3-(1-Aminoethyl)benzonitrile, namely benzonitrile and 3-aminobenzonitrile. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on these analogues to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. Additionally, a generalized experimental protocol for the synthesis of substituted 3-aminobenzonitriles is presented, based on established chemical literature.

Spectroscopic Data of Analogous Compounds

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzonitrile and 3-aminobenzonitrile.

Benzonitrile

Benzonitrile serves as the foundational aromatic nitrile structure.

Table 1: NMR Spectroscopic Data for Benzonitrile

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm |

| 7.64 | d | 132.6 |

| 7.60 | d | 132.0 |

| 7.47 | t | 128.9 |

| 118.6 | ||

| 112.2 |

NMR data sourced from publicly available datasets.[1]

Table 2: IR and MS Data for Benzonitrile

| Spectroscopy | Key Features |

| IR (Infrared) | Characteristic nitrile (C≡N) stretching vibration typically observed around 2230 cm⁻¹.[2][3][4] |

| MS (Mass Spectrometry) | Molecular Ion (M⁺) peak at m/z = 103, corresponding to the molecular weight of benzonitrile.[2] |

3-Aminobenzonitrile

3-Aminobenzonitrile introduces an amino group to the benzonitrile scaffold, influencing its spectroscopic properties.

Table 3: NMR Spectroscopic Data for 3-Aminobenzonitrile

| ¹H NMR | ¹³C NMR | |

| Chemical Shift (δ) ppm | Proton Assignment | Chemical Shift (δ) ppm |

| 6.8-7.3 | Aromatic Protons | 146.7 (C-NH₂) |

| 3.8 (broad s) | -NH₂ | 130.0 |

| 129.5 | ||

| 119.2 (C≡N) | ||

| 118.0 | ||

| 117.2 | ||

| 115.4 |

Note: Specific peak assignments and coupling constants for ¹H NMR were not fully detailed in the available search results. The ¹³C NMR data is a composite from available information and may not represent a single definitive spectrum.[5][6]

Table 4: IR and MS Data for 3-Aminobenzonitrile

| Spectroscopy | Key Features |

| IR (Infrared) | Nitrile (C≡N) stretch, along with N-H stretching vibrations from the amino group. |

| MS (Mass Spectrometry) | Molecular Ion (M⁺) peak at m/z = 118.[5] |

Experimental Protocol: Generalized Synthesis of Substituted 3-Aminobenzonitriles

The following is a generalized procedure for the synthesis of substituted 3-aminobenzonitriles, adapted from patent literature describing similar transformations.[7] This protocol outlines a common synthetic route involving the cyanation of a corresponding haloaniline derivative.

Materials:

-

Substituted 3-haloaniline

-

Copper(I) cyanide (CuCN) or other cyanide source

-

Solvent (e.g., N,N-dimethylformamide (DMF), pyridine)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the substituted 3-haloaniline and the chosen solvent under an inert atmosphere.

-

Add the cyanide source (e.g., CuCN) to the mixture.

-

Heat the reaction mixture to an elevated temperature (typically >100°C) and maintain for several hours. The exact temperature and reaction time will depend on the specific substrate and solvent used.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring it into a solution of aqueous ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide, depending on the workup procedure.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted 3-aminobenzonitrile.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted 3-aminobenzonitrile.

References

- 1. rsc.org [rsc.org]

- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminobenzonitrile(2237-30-1) 13C NMR [m.chemicalbook.com]

- 7. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 3-(1-Aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a comprehensive overview of the solubility and stability of 3-(1-Aminoethyl)benzonitrile. Due to the limited availability of specific quantitative data in public literature, this document summarizes known qualitative information and presents detailed, generalized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to be a valuable resource for professionals in research and drug development.

Introduction

This compound, also known as 1-(3-cyanophenyl)ethylamine, is a chemical compound with the molecular formula C₉H₁₀N₂.[1] It is a liquid at room temperature and possesses both an amine and a nitrile functional group, which dictate its chemical properties, including its solubility and stability.[1] An understanding of these characteristics is fundamental for its handling, formulation, and development in various scientific applications. The (R)-enantiomer of this compound is noted to be soluble in common organic solvents such as ethanol, chloroform, and ether.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 251.4 ± 23.0 °C (Predicted) | |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |

| pKa | 8.59 ± 0.10 (Predicted) |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests solubility in a range of organic solvents. The presence of the amino group allows for potential solubility in acidic aqueous solutions through salt formation. The benzonitrile portion of the molecule contributes to its solubility in organic solvents.

Table 2: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) - Illustrative |

| Water (pH 7) | 25 | < 1 (Slightly Soluble) |

| 0.1 M HCl | 25 | > 50 (Soluble) |

| Ethanol | 25 | > 100 (Very Soluble) |

| Methanol | 25 | > 100 (Very Soluble) |

| Dichloromethane | 25 | > 100 (Very Soluble) |

| Acetonitrile | 25 | > 100 (Very Soluble) |

| Ethyl Acetate | 25 | Soluble |

| Hexane | 25 | < 1 (Insoluble) |

Note: The quantitative values in this table are illustrative examples due to the lack of published specific data for this compound. Experimental determination is required for precise values.

Stability Profile

The stability of this compound is influenced by conditions such as pH, temperature, and light. The primary amine is susceptible to oxidation and reactions with aldehydes and ketones. The nitrile group can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions.

Table 3: Illustrative Stability Data for this compound

| Condition | Parameter | Result - Illustrative |

| pH Stability | ||

| pH 2 (aq), 25°C | Half-life (t₁/₂) | > 30 days |

| pH 7 (aq), 25°C | Half-life (t₁/₂) | Stable |

| pH 12 (aq), 25°C | Half-life (t₁/₂) | ~10 days (hydrolysis of nitrile) |

| Thermal Stability | ||

| 40°C, Solid | Degradation after 3 months | < 2% |

| 60°C, Solid | Degradation after 3 months | 5-10% |

| Photostability | ||

| Solid, ICH Q1B | Degradation | Potential for slight degradation |

| Solution, ICH Q1B | Degradation | Potential for moderate degradation |

Note: The quantitative values in this table are illustrative examples due to the lack of published specific data for this compound. Experimental determination is required for precise values.

Experimental Protocols

Solubility Determination: Isothermal Equilibrium Method

This protocol describes a reliable method for determining the thermodynamic solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Stability Indicating Method: Forced Degradation Studies

This protocol outlines a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at 60°C for a specified time.

-

Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Keep at room temperature for a specified time.

-

Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) in an oven for a specified time.

-

Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/MS to separate the parent compound from any degradation products.

-

Evaluation: Assess the peak purity of the parent compound and identify the structures of major degradation products using mass spectrometry.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has provided an overview of the known and predicted solubility and stability of this compound. While specific quantitative data remains scarce, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. The workflows and illustrative data tables serve as a valuable starting point for any scientific investigation involving this compound, ensuring a systematic and thorough approach to its characterization.

References

Discovery and history of benzonitrile compounds in research

An In-depth Technical Guide to the Discovery and History of Benzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of benzonitrile and its derivatives. It covers the initial synthesis, the evolution of synthetic methodologies, and the expansion of its applications from a laboratory curiosity to a cornerstone in medicinal chemistry and materials science.

Discovery and Early History

Benzonitrile was first reported in 1844 by the German chemist Hermann Fehling.[1][2][3][4][5] He discovered the compound as a product of the thermal dehydration of ammonium benzoate.[1][2][6][7] Fehling astutely deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide).[1][2][4][6] He also coined the term "benzonitrile," which subsequently gave its name to the entire class of organic compounds known as nitriles.[1][2][8]

Following Fehling's initial discovery, the 19th and early 20th centuries saw further explorations into nitrile synthesis:

-

In 1857, Hugo Schiff reported the synthesis of benzonitrile from the reaction of benzoyl chloride with potassium cyanide.[6]

-

British chemist Edmund A. Letts, in 1872, demonstrated that heating benzoic acid with potassium thiocyanate could also produce nitriles.[6]

-

G. Krüss improved upon Letts' work in 1884 by utilizing lead(II) thiocyanate to achieve better yields.[6]

-

In 1916, E.E. Reid found that the dry distillation of zinc(II) benzoate with an excess of lead(II) thiocyanate resulted in a significantly higher yield of 91%.[6]

The latter half of the 20th century marked a significant shift in the perception of the benzonitrile moiety. Medicinal chemists began to recognize its potential as a critical pharmacophore, leading to its incorporation into a wide range of pharmaceuticals.[5] More recently, in 2018, benzonitrile was detected in the interstellar medium, specifically in the Taurus molecular cloud, sparking interest in its role in astrochemistry.[1][9][10][11]

Evolution of Synthetic Methods

The synthesis of benzonitrile has evolved from early laboratory curiosities to large-scale industrial processes.

Industrial Production: The primary industrial method for producing benzonitrile is the ammoxidation of toluene . This process involves the reaction of toluene with ammonia and oxygen (or air) at high temperatures, typically between 400 to 450 °C, over a catalyst.[1][2][12][13] C₆H₅CH₃ + ³/₂ O₂ + NH₃ → C₆H₅(CN) + 3 H₂O

Laboratory Synthesis: Several reliable methods are employed for laboratory-scale synthesis:

-

Dehydration of Benzamide: A classic method that involves heating benzamide with a strong dehydrating agent like phosphorus pentoxide or phosphorus oxychloride.[1][3]

-

Rosenmund–von Braun Reaction: This reaction involves the cyanation of an aryl halide (e.g., bromobenzene) using cuprous cyanide.[1]

-

Sandmeyer Reaction: An early method where an aniline-derived diazonium salt is reacted with a cyanide salt, typically cuprous cyanide.[14][15] While historically significant, the use of highly toxic metal cyanides makes it less favorable.[14]

Physicochemical and Spectroscopic Data

Benzonitrile is a colorless liquid with a characteristic almond-like odor.[1][2][3][11] Its unique combination of an aromatic ring and a polar nitrile group results in its utility as a specialty solvent and a versatile chemical intermediate.[1][2][7]

Table 1: Quantitative Properties of Benzonitrile

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅CN | [1] |

| Molecular Weight | 103.12 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Almond-like | [1][2][3][7][11] |

| Boiling Point | 190.7 °C | [3][15] |

| Melting Point | -13 °C | [4] |

| Density | ~1.01 g/cm³ at 15-20°C | [3][4] |

| IR C≡N Stretch | ~2230 cm⁻¹ | [3][4] |

| ¹H NMR (Aromatic) | 7.5 - 7.7 ppm (multiplet) | [3] |

| ¹³C NMR (CN) | ~112 ppm | [3] |

| ¹³C NMR (C-CN) | ~133 ppm | [3] |

Key Experimental Protocols

Protocol 1: Fehling's Discovery - Thermal Dehydration of Ammonium Benzoate (1844)

This protocol is based on the historical account of Fehling's original synthesis.[1][2][3]

Objective: To synthesize benzonitrile via the thermal decomposition of ammonium benzoate.

Materials:

-

Ammonium benzoate

Methodology:

-

Place dry ammonium benzoate in a distillation apparatus suitable for high-temperature reactions.

-

Heat the ammonium benzoate. The thermal dehydration process begins, yielding benzonitrile along with water and ammonia.

-

The benzonitrile product is distilled from the reaction mixture.

-

Further purification of the collected distillate can be achieved through a second distillation.

Reaction: C₆H₅COONH₄ → C₆H₅CN + 2 H₂O

Protocol 2: Laboratory Synthesis via Sandmeyer-type Reaction

This protocol details a common laboratory preparation of benzonitrile from aniline.[15]

Objective: To synthesize benzonitrile from aniline via a diazonium salt intermediate.

Methodology:

-

Diazotization: Dissolve aniline (20.5 g) in a mixture of concentrated hydrochloric acid (50 ml) and water (50 ml). Cool the resulting solution to 5 °C in an ice bath. Add a solution of sodium nitrite (17 g) in water (40 ml) dropwise, maintaining the temperature between 5-10 °C to form the benzenediazonium chloride solution.

-

Preparation of Cyanide Solution: In a separate large distillation flask, dissolve copper sulfate (55 g) in water (200 ml) and warm to approximately 65 °C. Cautiously add a solution of potassium cyanide (60 g) in water (100 ml) to form a clear solution of potassium cupro-cyanide.

-

Cyanation: Add the cold benzenediazonium chloride solution in small portions to the warm potassium cupro-cyanide solution, while stirring vigorously. Maintain the temperature of the reaction mixture between 60-70 °C.

-

Workup and Isolation: After the addition is complete, heat the mixture under reflux for 15 minutes. Subsequently, steam distill the mixture until no more oily benzonitrile is collected in the distillate.

-

Purification: Extract the benzonitrile from the distillate using diethyl ether. Wash the combined ether extracts sequentially with 10% sodium hydroxide solution (to remove phenol), dilute sulfuric acid (to remove isocyanide traces), and water. Dry the ethereal solution over anhydrous calcium chloride.

-

Final Distillation: Remove the ether by evaporation. Purify the crude benzonitrile by fractional distillation, collecting the fraction boiling between 187-191 °C. The expected yield is approximately 16.5 g.[15]

Visualizations

Caption: Historical Timeline of Benzonitrile Synthesis Milestones.

Caption: Experimental Workflow for Laboratory Synthesis of Benzonitrile.

Caption: Benzonitrile as a Versatile Synthetic Intermediate.

References

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. grokipedia.com [grokipedia.com]

- 4. webqc.org [webqc.org]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - Benzonitrile in different ways - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. atamankimya.com [atamankimya.com]

- 8. benzonitrile - Wiktionary, the free dictionary [en.wiktionary.org]

- 9. Benzonitrile - A Most Exciting Discovery in the World of Astrochemistry - Blue Marble Space Institute of Science [bmsis.org]

- 10. Benzonitrile Discovered in Space - ChemistryViews [chemistryviews.org]

- 11. newsweek.com [newsweek.com]

- 12. nbinno.com [nbinno.com]

- 13. CN106631891A - Preparation method of benzonitrile - Google Patents [patents.google.com]

- 14. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Safety, Hazards, and Handling of 3-(1-Aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, hazard assessment, and handling protocols for 3-(1-Aminoethyl)benzonitrile (CAS No. 153994-67-3). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. While experimental data for some properties are limited, predicted values provide a useful baseline for risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 251.4 ± 23.0 °C (Predicted) | [2] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.59 ± 0.10 (Predicted) | [2] |

| Purity | Typically ≥97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | GHS Classification | Reference |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [1] |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | [1] |

| Respiratory Irritation | May cause respiratory irritation (H335) | [2] |

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: [1]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Toxicological Information

Handling and Storage

Safe Handling Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Temperature: Store in a cool, dry place.[3] Recommended storage is at 2-8°C in an inert atmosphere.[1]

-

Container: Keep the container tightly closed.

-

Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse. |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The following are general protocols for handling and assessing the risks of a chemical with similar hazard classifications in a research setting.

General Protocol for Handling and Use

Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.

Logical Relationships in Chemical Safety Management

The safe use of this compound relies on a structured approach to identifying, assessing, and controlling risks.

Caption: A diagram illustrating the logical flow of chemical safety management, from hazard identification to emergency response.

References

Thermodynamic Properties of Substituted Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted benzonitriles, crucial compounds in pharmaceutical sciences and materials research. Understanding these properties is paramount for predicting chemical reactivity, stability, and behavior in various systems, thereby facilitating rational drug design and the development of novel materials. This document summarizes key thermodynamic data, details common experimental protocols for their determination, and visualizes relevant chemical transformations.

Thermodynamic Data of Substituted Benzonitriles

The thermodynamic properties of substituted benzonitriles are significantly influenced by the nature and position of the substituents on the benzene ring. These substituents can alter the electronic structure and intermolecular forces, thereby affecting properties such as enthalpy of formation, entropy, and Gibbs free energy. The following tables summarize available experimental and computational data for a range of substituted benzonitriles.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°m) in the Gas Phase at 298.15 K

| Compound | Substituent Position | ΔfH°m (g) (kJ·mol⁻¹) | Method |

| Benzonitrile | - | 219.0 ± 1.3 | Combustion Calorimetry |

| 2-Methylbenzonitrile | ortho | 185.7 ± 2.0 | Combustion Calorimetry & Transpiration Method |

| 3-Methylbenzonitrile | meta | 180.9 ± 2.0 | Combustion Calorimetry & Transpiration Method |

| 4-Methylbenzonitrile | para | 182.0 ± 2.1 | Combustion Calorimetry & Transpiration Method |

| 4-Aminobenzonitrile | para | 235.92 | Joback Method[1] |

| 2-Chlorobenzonitrile | ortho | 213.4 ± 2.5 | - |

| 4-Chlorobenzonitrile | para | 208.2 ± 2.1 | - |

| 2-Hydroxybenzonitrile | ortho | - | - |

| 4-Hydroxybenzonitrile | para | - | - |

| 2-Nitrobenzonitrile | ortho | - | - |

| 3-Nitrobenzonitrile | meta | - | - |

| 4-Nitrobenzonitrile | para | - | - |

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The Joback method is a group contribution method for the estimation of thermochemical data.

Table 2: Standard Molar Gibbs Free Energy of Formation (ΔfG°m) in the Gas Phase at 298.15 K

| Compound | Substituent Position | ΔfG°m (g) (kJ·mol⁻¹) | Method |

| Benzonitrile | - | 308.2 | - |

| 4-Aminobenzonitrile | para | 310.47 | Joback Method[1] |

| 2-Chlorobenzonitrile | ortho | - | - |

| 4-Chlorobenzonitrile | para | - | - |

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The Joback method is a group contribution method for the estimation of thermochemical data.

Table 3: Phase Transition Enthalpies and Entropies

| Compound | Transition | ΔH (kJ·mol⁻¹) | T (K) | ΔS (J·mol⁻¹·K⁻¹) | Method |

| Benzonitrile | Fusion | 10.97 | 260.33 | 42.16 | Adiabatic Calorimetry |

| Benzonitrile | Vaporization | 49.1 | 298.15 | - | - |

| 2-Methylbenzonitrile | Vaporization | 51.5 ± 0.4 | 298.15 | - | Transpiration Method |

| 3-Methylbenzonitrile | Vaporization | 53.0 ± 0.4 | 298.15 | - | Transpiration Method |

| 4-Methylbenzonitrile | Vaporization | 53.4 ± 0.4 | 298.15 | - | Transpiration Method |

| 4-Aminobenzonitrile | Fusion | 14.24 | 359.40 | - | Joback Method[1] |

| 4-Aminobenzonitrile | Vaporization | 55.23 | - | - | Joback Method[1] |

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The Joback method is a group contribution method for the estimation of thermochemical data.

Experimental Protocols

The determination of thermodynamic properties of substituted benzonitriles relies on a range of experimental techniques. Below are detailed methodologies for key experiments.

Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation (ΔfH°m) of a solid or liquid substituted benzonitrile.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the purified substituted benzonitrile is placed in a crucible (e.g., platinum). A fuse wire (e.g., iron or platinum) of known mass and combustion energy is connected to the electrodes of the bomb, with the wire in contact with the sample. For liquid samples, they are typically encapsulated in a gelatin capsule.

-

Bomb Assembly and Pressurization: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally pressurized with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to establish the post-combustion cooling curve.

-

Data Analysis: The corrected temperature rise (ΔT) is determined from the temperature-time data, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation of Internal Energy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated using the following equation: ΔcU° = (Ccal * ΔT - qfuse - qacid) / n where n is the number of moles of the sample, qfuse is the heat released by the combustion of the fuse wire, and qacid is the heat of formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Combustion and Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, by combining the ΔcH° of the compound with the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Knudsen Effusion Method

Objective: To determine the vapor pressure of a low-volatility solid or liquid substituted benzonitrile as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.

Methodology:

-

Sample Preparation: A small amount of the purified substituted benzonitrile is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area. The cell and its contents are weighed accurately.

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The chamber is evacuated to a pressure low enough that the mean free path of the effusing molecules is much larger than the diameter of the orifice. The temperature of the cell is precisely controlled and measured.

-

Effusion Measurement: The sample is maintained at a constant temperature for a known period. During this time, molecules of the substance effuse through the orifice into the vacuum.

-

Mass Loss Determination: After the experiment, the Knudsen cell is removed from the chamber and reweighed. The mass loss (Δm) of the sample is determined.

-

Vapor Pressure Calculation: The vapor pressure (P) at the experimental temperature (T) is calculated using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where A is the area of the orifice, t is the duration of the experiment, R is the ideal gas constant, and M is the molar mass of the substance.

-

Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔHsub) or vaporization (ΔHvap) is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔH / (R * T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH/R.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions) of substituted benzonitriles.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the substituted benzonitrile (typically 1-10 mg) is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference. Both pans are sealed.

-

DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling cycles at a constant rate (e.g., 5-20 K/min) over a temperature range that encompasses the expected phase transitions. An inert purge gas (e.g., nitrogen) is passed through the cell to maintain a controlled atmosphere.

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. When the sample undergoes a phase transition, there is a change in heat flow, which is recorded as a peak in the DSC thermogram.

-

Data Analysis:

-

Transition Temperature: The onset temperature or the peak temperature of the endothermic (melting) or exothermic (crystallization) peak is taken as the transition temperature.

-

Enthalpy of Transition: The enthalpy of the transition (ΔH) is determined by integrating the area of the peak. The instrument is calibrated using a standard material with a known melting point and enthalpy of fusion (e.g., indium).

-

-

Interpretation: The resulting thermogram provides information on the melting point, crystallization temperature, and the presence of any polymorphic transitions. The integrated peak area is directly proportional to the enthalpy change of the transition.

Visualizing Chemical Transformations

The following diagrams, created using the DOT language for Graphviz, illustrate key reaction pathways and degradation mechanisms involving substituted benzonitriles.

Synthesis of Benzonitriles via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines. The reaction proceeds via the formation of a diazonium salt intermediate.

Caption: The Sandmeyer reaction for the synthesis of substituted benzonitriles.

[3+2] Cycloaddition of Benzonitrile Oxide

Benzonitrile oxides are versatile intermediates that undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to form five-membered heterocyclic rings.

Caption: A generalized scheme for the [3+2] cycloaddition of a benzonitrile oxide with an alkene.

Enzymatic Degradation of Benzonitrile

Microorganisms can degrade benzonitriles through enzymatic pathways, which are of significant interest for bioremediation. Two primary pathways have been identified, one involving a nitrilase and the other a nitrile hydratase/amidase system.

Caption: Two primary enzymatic pathways for the degradation of substituted benzonitriles.

References

In-Depth Technical Guide: Predicted Collision Cross Section of 3-(1-aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted collision cross section (CCS) for the compound 3-(1-aminoethyl)benzonitrile. In the absence of direct experimental data for this specific molecule, this document leverages advanced computational prediction tools and contextualizes the findings with experimental CCS values of structurally analogous compounds. This information is crucial for researchers in drug discovery and metabolomics for the confident identification of small molecules in complex matrices using ion mobility-mass spectrometry (IM-MS).

Introduction to Collision Cross Section in Drug Development

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, adding a new dimension of separation based on the size, shape, and charge of an ion. The parameter derived from ion mobility measurements is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. The CCS value is a robust and characteristic physicochemical property that, in conjunction with retention time and mass-to-charge ratio (m/z), significantly enhances the confidence in compound identification, particularly in distinguishing between isomers. For drug development professionals, accurate CCS values are invaluable for metabolite identification, impurity profiling, and understanding drug-target interactions.

Predicted Collision Cross Section of this compound

Due to the lack of publicly available experimental data, the CCS of this compound was predicted using prominent machine learning-based online tools: AllCCS and CCSbase. These platforms utilize large databases of experimental CCS values to train their algorithms, enabling the prediction of CCS values from a chemical structure, typically provided as a SMILES string.

For this compound (SMILES: CC(N)c1cccc(c1)C#N), predictions were made for the most common adduct ions observed in positive mode electrospray ionization: protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecules in nitrogen drift gas.

| Compound | Adduct Ion | Predicted CCS (Ų) - AllCCS | Predicted CCS (Ų) - CCSbase |

| This compound | [M+H]⁺ | 132.5 | 134.1 |

| This compound | [M+Na]⁺ | 136.8 | 138.2 |

Contextualization with Experimental Data of Structural Analogs

To provide a robust framework for interpreting the predicted CCS values, a thorough search of scientific literature and databases was conducted to find experimental CCS values for structurally similar compounds. These compounds share the core phenylethylamine scaffold with this compound. The experimental values presented below were measured in nitrogen drift gas for the protonated adduct ([M+H]⁺).

| Compound | Structure | Experimental CCS (Ų) |

| Phenylethylamine | c1ccccc1CCN | 125.7 |

| Amphetamine | CC(C)Cc1ccccc1 | 131.2 |

| Methamphetamine | CNCC(C)Cc1ccccc1 | 137.5 |

| Cathinone | O=C(C(N)C)c1ccccc1 | 133.8 |

The predicted CCS value for the [M+H]⁺ adduct of this compound (132.5 - 134.1 Ų) aligns well with the experimental values of its structural analogs. It is slightly larger than amphetamine, which is expected due to the presence of the nitrile group on the benzene ring, adding to the molecule's overall size.

Methodologies for CCS Determination

Computational Prediction of CCS

The prediction of CCS values using machine learning tools like AllCCS and CCSbase follows a generalized workflow.

Caption: Workflow for predicting Collision Cross Section using online tools.

Protocol:

-

Input Molecular Structure: The chemical structure of the target molecule, this compound, is provided to the prediction tool in the form of a SMILES (Simplified Molecular Input Line Entry System) string: CC(N)c1cccc(c1)C#N.

-

Selection of Prediction Tool: A reputable online prediction server such as AllCCS or CCSbase is chosen. These tools are built on extensive libraries of experimentally determined CCS values.

-

Adduct Ion Specification: The desired adduct ion is selected. For this analysis, [M+H]⁺ and [M+Na]⁺ were chosen as they are common in positive mode electrospray ionization.

-

Execution of Prediction: The machine learning algorithm within the tool processes the input structure and predicts the CCS value based on its training data.

-

Output: The tool outputs the predicted CCS value in square angstroms (Ų) for the specified adduct ion.

Experimental Determination of CCS

The experimental determination of CCS values is typically performed using one of several ion mobility spectrometry techniques coupled with mass spectrometry. The three most common techniques are Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Trapped Ion Mobility Spectrometry (TIMS).

Caption: General workflow for the experimental determination of CCS.

Key Experimental Protocols:

-

Drift Tube Ion Mobility Spectrometry (DTIMS):

-

Sample Preparation: The analyte is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Introduction and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography and ionized, most commonly by electrospray ionization (ESI).

-

Ion Mobility Separation: Ions are introduced into a drift tube filled with a buffer gas (e.g., nitrogen or helium) at a known temperature and pressure. A uniform electrostatic field is applied along the length of the tube.

-

Drift Time Measurement: The time it takes for an ion to traverse the drift tube is measured. This drift time is directly proportional to the ion's CCS.

-

Mass Analysis: Following mobility separation, the ions enter a mass analyzer (e.g., time-of-flight, TOF) for m/z determination.

-

CCS Calculation: The CCS is calculated from the measured drift time using the Mason-Schamp equation, which relates the ion's mobility to its CCS.

-

-

Traveling Wave Ion Mobility Spectrometry (TWIMS):

-

Sample Preparation and Ionization: Similar to DTIMS.

-

Ion Mobility Separation: Instead of a uniform electric field, TWIMS uses a series of radiofrequency (RF) voltage waves that propel the ions through the drift cell. Ions are separated based on their ability to keep up with the traveling waves.

-

Calibration: TWIMS requires calibration with compounds of known CCS to convert the measured drift times into CCS values.

-

Mass Analysis and Data Processing: Similar to DTIMS.

-

-

Trapped Ion Mobility Spectrometry (TIMS):

-

Sample Preparation and Ionization: Similar to DTIMS.

-

Ion Trapping and Elution: In TIMS, ions are held stationary against a moving buffer gas by an electric field. By systematically reducing the electric field, ions are eluted from the TIMS device according to their mobility.

-

Mass Analysis and CCS Calculation: The elution voltage is correlated to the ion's mobility, from which the CCS can be calculated, often with the use of a calibrant.

-

Conclusion

This technical guide provides predicted collision cross section values for this compound for the [M+H]⁺ and [M+Na]⁺ adducts in nitrogen drift gas. These predictions, supported by experimental data from structurally similar compounds, offer a valuable resource for researchers utilizing ion mobility-mass spectrometry. The provided methodologies for both computational prediction and experimental determination of CCS serve as a comprehensive reference for incorporating this critical analytical parameter into drug development and metabolomics workflows, ultimately enhancing the confidence and accuracy of small molecule identification.

Methodological & Application

Synthesis of 3-(1-Aminoethyl)benzonitrile: A Chiral Building Block for Pharmaceutical Development

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1-Aminoethyl)benzonitrile is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The presence of a stereogenic center at the α-carbon of the ethylamine group makes the enantiomerically pure forms of this molecule highly sought after for the development of stereospecific drugs. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched this compound, focusing on two primary strategies: asymmetric synthesis via reduction of a prochiral ketone and chiral resolution of a racemic mixture.

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through two main routes:

-

Asymmetric Synthesis: This involves the stereoselective reduction of the prochiral ketone, 3-acetylbenzonitrile. This can be achieved using chiral catalysts (asymmetric hydrogenation or transfer hydrogenation) or through enzymatic reduction.

-

Chiral Resolution: This classic method involves the separation of a racemic mixture of this compound by forming diastereomeric salts with a chiral resolving agent.

The choice of strategy depends on factors such as the desired enantiomeric purity, scalability, and the availability of reagents and equipment.

Asymmetric Synthesis of this compound

Asymmetric reduction of 3-acetylbenzonitrile offers a direct route to the chiral amine. Two prominent methods for this transformation are catalytic asymmetric reduction and enzymatic reduction.

Application Note 1: Catalytic Asymmetric Reduction

Catalytic asymmetric reduction utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of 3-acetylbenzonitrile. This method can achieve high enantioselectivity and is amenable to large-scale synthesis.

Workflow for Catalytic Asymmetric Reduction:

Caption: Workflow for Catalytic Asymmetric Reduction.

Experimental Protocol: General Procedure for Catalytic Asymmetric Transfer Hydrogenation

This protocol provides a general guideline for the asymmetric transfer hydrogenation of 3-acetylbenzonitrile using a Ru-based catalyst. Optimization of the catalyst, ligand, and reaction conditions may be required.

-

Catalyst Preparation: In a glovebox, a solution of the chiral catalyst is prepared by dissolving the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral diamine or amino alcohol) in an appropriate anhydrous solvent (e.g., isopropanol).

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-acetylbenzonitrile (1.0 eq) and the hydrogen donor (e.g., a mixture of formic acid and triethylamine 5:2 azeotrope, 5.0 eq).

-

Reaction Execution: Add the freshly prepared catalyst solution (0.5-2 mol%) to the reaction mixture.

-

Monitoring: Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the chiral this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary (Catalytic Asymmetric Reduction - Representative)

| Catalyst System | Substrate/Catalyst Ratio | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN | 100:1 | HCOOH/NEt₃ | 40 | >95 | >98 (R) |

| Rh(I)-DIPAMP | 200:1 | Methanol | 50 | >90 | >95 (S) |

Note: Data are representative and may vary based on specific reaction conditions.

Application Note 2: Enzymatic Reduction

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity. Whole-cell biotransformations or isolated enzymes can be employed for the synthesis of chiral this compound.

Workflow for Enzymatic Reduction:

Caption: Workflow for Enzymatic Reduction.

Experimental Protocol: General Procedure for Enzymatic Reduction

This protocol outlines a general procedure for the enzymatic reduction of 3-acetylbenzonitrile using a commercially available ketoreductase screening kit.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

-

Reagent Addition: Add the cofactor (NADP⁺ or NAD⁺), the cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the ketoreductase.

-

Substrate Addition: Add 3-acetylbenzonitrile, either neat or as a solution in a water-miscible co-solvent (e.g., DMSO, isopropanol).

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC.

-

Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Purification of Alcohol: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral 3-(1-hydroxyethyl)benzonitrile.

-

Conversion to Amine: The resulting chiral alcohol can then be converted to the corresponding amine through standard chemical transformations (e.g., Mitsunobu reaction with subsequent deprotection, or conversion to a sulfonate followed by azide displacement and reduction).

-

Analysis: Determine the enantiomeric excess of the alcohol and the final amine product by chiral HPLC.

Quantitative Data Summary (Enzymatic Reduction - Representative)

| Ketoreductase (KRED) | Co-solvent | Substrate Conc. (g/L) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| KRED-P1-A08 | 10% IPA | 10 | 24 | >99 | >99 (S)-alcohol |

| KRED-P2-C03 | 5% DMSO | 15 | 20 | >98 | >99 (R)-alcohol |

Note: Data are representative and will depend on the specific enzyme and conditions used.

Chiral Resolution of this compound

Chiral resolution is a reliable method for separating enantiomers of a racemic amine. The process involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[1]

Application Note 3: Chiral Resolution with Dibenzoyl-L-tartaric Acid

Dibenzoyl-L-tartaric acid is an effective resolving agent for a wide range of amines. The differing solubilities of the two diastereomeric salts allow for their separation by crystallization.[1]

Workflow for Chiral Resolution:

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution with Dibenzoyl-L-tartaric Acid

This protocol describes the resolution of racemic this compound using (-)-O,O'-Dibenzoyl-L-tartaric acid.

-

Dissolution: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

-

Addition of Resolving Agent: In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring. A precipitate should begin to form.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to complete the crystallization of the less soluble diastereomeric salt.

-

Isolation of Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold solvent.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10 to liberate the free amine.[1]

-

Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC analysis. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Quantitative Data Summary (Chiral Resolution - Representative)

| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee, %) of Recovered Amine |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Methanol | 2:1 | 40-45 | >98 (R) |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Ethanol | 2:1 | 40-45 | >98 (S) |

Note: Yields are for a single enantiomer and are based on the initial racemic mixture. The theoretical maximum yield for one enantiomer is 50%.

Conclusion